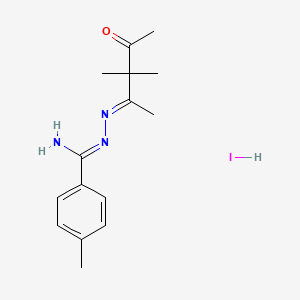![molecular formula C17H20N4O B3891598 [4-[6-(Dimethylamino)pyrimidin-4-yl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B3891598.png)
[4-[6-(Dimethylamino)pyrimidin-4-yl]phenyl]-pyrrolidin-1-ylmethanone
Overview
Description
[4-[6-(Dimethylamino)pyrimidin-4-yl]phenyl]-pyrrolidin-1-ylmethanone is an organic compound belonging to the class of dialkylarylamines. These compounds are characterized by an amino group linked to two aliphatic chains and one aromatic group
Preparation Methods
The synthesis of [4-[6-(Dimethylamino)pyrimidin-4-yl]phenyl]-pyrrolidin-1-ylmethanone involves several steps. One common method includes the formation of C-N bonds through nucleophilic substitution reactions. For instance, the synthesis of similar pyrimidine derivatives often involves the use of reagents such as DMC, DABCO, and DMB . Industrial production methods typically involve the use of palladium-catalyzed cross-coupling reactions, which are efficient and scalable .
Chemical Reactions Analysis
[4-[6-(Dimethylamino)pyrimidin-4-yl]phenyl]-pyrrolidin-1-ylmethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Pd/C, H2, and EtOH for reduction, and NaHCO3 and CH3I for substitution . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation . Additionally, it has applications in the development of antimicrobial and antifungal agents .
Mechanism of Action
The mechanism of action of [4-[6-(Dimethylamino)pyrimidin-4-yl]phenyl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets, such as adenosine kinase . This interaction leads to the inhibition of enzyme activity, which in turn affects various cellular pathways. The compound’s structure allows it to bind effectively to its targets, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar compounds to [4-[6-(Dimethylamino)pyrimidin-4-yl]phenyl]-pyrrolidin-1-ylmethanone include other pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[4-[6-(dimethylamino)pyrimidin-4-yl]phenyl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-20(2)16-11-15(18-12-19-16)13-5-7-14(8-6-13)17(22)21-9-3-4-10-21/h5-8,11-12H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHCELOLPHNBNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)C2=CC=C(C=C2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2Z)-2-[(3-acetyloxyphenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3891515.png)
![3-benzyl-5-[(Z)-2-bromo-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3891523.png)
![ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[(3-methoxy-4-methylphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3891524.png)
![2-[(E)-2-(furan-2-yl)ethenyl]-1H-benzimidazole](/img/structure/B3891532.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-({5-[4-(ethoxycarbonyl)phenyl]-2-furyl}methylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3891537.png)
![Ethyl (2Z)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-[(thiophen-2-YL)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B3891552.png)
![ETHYL (2Z)-2-[(2-HYDROXYPHENYL)METHYLIDENE]-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B3891558.png)
![ethyl (2E)-2-[[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3891560.png)
![Ethyl (2Z)-2-{[5-(4-chlorophenyl)furan-2-YL]methylidene}-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B3891566.png)

![ethyl 2-(5-bromo-2-methoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3891588.png)
![Ethyl (2Z)-5-(2,4-dimethoxyphenyl)-7-methyl-2-{[5-(4-methyl-3-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B3891607.png)
![ethyl (2Z)-2-[(4-chlorophenyl)methylidene]-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3891614.png)
![Ethyl (2Z)-5-(2,5-dimethoxyphenyl)-7-methyl-2-{[5-(2-methyl-5-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B3891637.png)
